molecular formula C12H12N2O3 B1298822 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid CAS No. 402944-72-3

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid

Cat. No.: B1298822
CAS No.: 402944-72-3
M. Wt: 232.23 g/mol
InChI Key: VOYKMDQXONQYLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid involves several steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalent, followed by ring closure to form the benzimidazole ring . The reaction conditions typically involve heating and the use of solvents such as acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts like aluminum chloride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid can be compared with other benzimidazole derivatives, such as:

  • 2-Benzimidazol-1-yl-acetic acid
  • 5-Benzimidazol-1-yl-2-methyl-pentanoic acid
  • 5-Benzimidazol-1-yl-5-oxo-hexanoic acid

These compounds share similar structural features but differ in their side chains and functional groups, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific structure, which provides distinct properties and applications in research .

Properties

IUPAC Name

5-(benzimidazol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKMDQXONQYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355607
Record name 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402944-72-3
Record name 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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